
N~1~-(3,4-dichlorophenyl)-N~3~-(4-methoxyphenyl)malonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-(3,4-dichlorophenyl)-N-3-(4-methoxyphenyl)malonamide, also known as DCM, is a chemical compound that has been studied extensively for its potential use in scientific research. DCM is a malonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields.
Wissenschaftliche Forschungsanwendungen
Recovery of Iron(III) from Chloride Solutions
Malonamides, including N,N'-tetrasubstituted variants, have been explored for their efficacy in solvent extraction processes, particularly for the recovery of iron(III) from concentrated chloride solutions. This application highlights their potential in hydrometallurgy and environmental remediation efforts. The study by Paiva and Costa (2005) demonstrated that certain malonamides could efficiently and selectively remove Fe(III) from hydrochloric acid solutions, suggesting a promising avenue for practical applications in metal recovery and waste treatment processes (Paiva & Costa, 2005).
Adenosine Receptors Agonists
Another area of research involves the modification of adenosine-5'-uronamide derivatives, including those with N6-substituted phenylcarbamoyl groups, to create potent agonists for adenosine receptors. These compounds have been tested for their affinity at A1, A2A, and A3 adenosine receptors, with some derivatives demonstrating high affinity, particularly at A3 receptors. This suggests potential applications in designing new therapeutic agents targeting cardiovascular diseases, inflammation, and neurodegenerative disorders (Baraldi et al., 1996).
Molecular Docking and Structure Analysis
The analysis of tetrazole derivatives, including those substituted with methoxyphenyl groups, through docking studies and crystal structure analysis, underscores the potential of such compounds in drug design and development. These studies offer insights into the orientation and interaction of molecules within the active sites of target enzymes, such as cyclooxygenase-2, which plays a crucial role in inflammation and pain. The research by Al-Hourani et al. (2015) into the docking studies and crystal structure of tetrazole derivatives provides valuable data for the development of new COX-2 inhibitors (Al-Hourani et al., 2015).
Interfacial Study of Iron(III) Extraction
Furthering the understanding of N,N'-tetrasubstituted malonamides, Santos and Paiva (2014) investigated the interfacial behavior of these compounds in the liquid-liquid extraction of iron(III), providing insights into the mechanisms involved and highlighting the structural and diluent effects on extraction efficiency. This research could inform the development of more efficient processes for metal extraction and purification (Santos & Paiva, 2014).
Eigenschaften
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-23-12-5-2-10(3-6-12)19-15(21)9-16(22)20-11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMYTTUREHFDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(3,4-dichlorophenyl)-N~3~-(4-methoxyphenyl)malonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-methoxyethyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2824793.png)
![3-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2824794.png)
![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2824797.png)
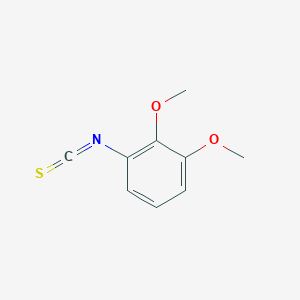
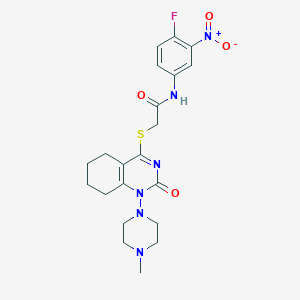
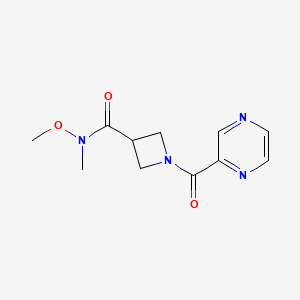
![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2824806.png)
![Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2824807.png)
![N-butyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824808.png)
![3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2824809.png)
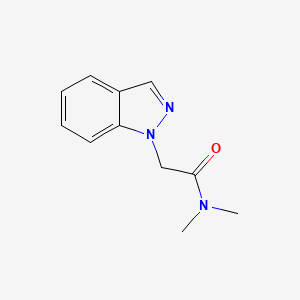
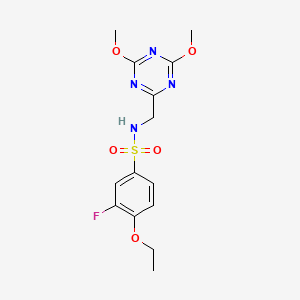
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2824813.png)
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide](/img/structure/B2824814.png)